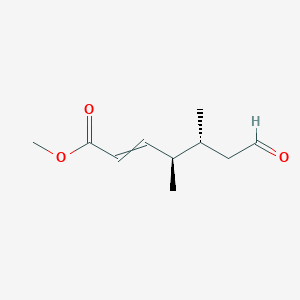
methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate is an organic compound with a unique structure that includes a hept-2-enoate backbone with two methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors followed by esterification. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (4R,5R)-4,5-dimethyl-7-oxoheptanoate: Similar structure but lacks the double bond in the hept-2-enoate backbone.
Ethyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate is unique due to its specific stereochemistry and the presence of both a ketone and an ester functional group. This combination of features makes it a versatile compound in synthetic chemistry and a valuable intermediate in various chemical reactions.
Properties
CAS No. |
210761-80-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-8(9(2)6-7-11)4-5-10(12)13-3/h4-5,7-9H,6H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
FBEOBFIDNOQTHL-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H](CC=O)[C@@H](C)C=CC(=O)OC |
Canonical SMILES |
CC(CC=O)C(C)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















